molecular formula C7H9O3P B14438780 Diprop-2-yn-1-yl methylphosphonate CAS No. 79288-98-5

Diprop-2-yn-1-yl methylphosphonate

Cat. No.: B14438780
CAS No.: 79288-98-5
M. Wt: 172.12 g/mol
InChI Key: QYFPVQVOQJVLOX-UHFFFAOYSA-N
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Description

Diprop-2-yn-1-yl methylphosphonate is an organic compound with the molecular formula C7H9O3P It is a member of the phosphonate family, which are compounds containing a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diprop-2-yn-1-yl methylphosphonate can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-yn-1-yl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters .

Scientific Research Applications

Diprop-2-yn-1-yl methylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diprop-2-yn-1-yl methylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The pathways involved in its mechanism of action include energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl methylphosphonate
  • Dimethyl methylphosphonate
  • Diphenyl methylphosphonate

Uniqueness

Diprop-2-yn-1-yl methylphosphonate is unique due to its propargyl group, which imparts distinct chemical reactivity compared to other phosphonates. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

79288-98-5

Molecular Formula

C7H9O3P

Molecular Weight

172.12 g/mol

IUPAC Name

3-[methyl(prop-2-ynoxy)phosphoryl]oxyprop-1-yne

InChI

InChI=1S/C7H9O3P/c1-4-6-9-11(3,8)10-7-5-2/h1-2H,6-7H2,3H3

InChI Key

QYFPVQVOQJVLOX-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OCC#C)OCC#C

Origin of Product

United States

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